molecular formula C10H7NO4 B15340211 3,5,6,7-tetradeuterio-8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid

3,5,6,7-tetradeuterio-8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No.: B15340211
M. Wt: 209.19 g/mol
InChI Key: FBZONXHGGPHHIY-RHQRLBAQSA-N
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Description

3,5,6,7-tetradeuterio-8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid is a deuterated derivative of 8-hydroxyquinoline, a compound known for its diverse applications in various fields such as chemistry, biology, and medicine. The incorporation of deuterium atoms in place of hydrogen atoms can significantly alter the compound’s physical and chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,7-tetradeuterio-8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid typically involves the deuteration of 8-hydroxyquinoline. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents such as deuterium oxide (D2O) or deuterated solvents in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the deuteration process, making it feasible for commercial production.

Chemical Reactions Analysis

Types of Reactions

3,5,6,7-tetradeuterio-8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives. Substitution reactions can lead to the formation of various esters, amides, and other functionalized derivatives.

Scientific Research Applications

3,5,6,7-tetradeuterio-8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other deuterated compounds and as a probe in mechanistic studies.

    Biology: The compound’s deuterated nature makes it useful in studying metabolic pathways and enzyme kinetics.

    Industry: The compound can be used in the production of deuterated materials for various industrial applications, including advanced materials and chemical synthesis.

Mechanism of Action

The mechanism of action of 3,5,6,7-tetradeuterio-8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The specific pathways involved depend on the context of its application, such as its role in inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: The non-deuterated parent compound with similar chemical structure but different physical and chemical properties.

    Deuterated quinolines: Other quinoline derivatives with varying degrees of deuteration.

Uniqueness

3,5,6,7-tetradeuterio-8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid is unique due to the specific placement of deuterium atoms, which can significantly impact its reactivity and stability. This makes it a valuable tool in scientific research, particularly in studies involving isotope effects and the development of deuterated drugs.

Properties

Molecular Formula

C10H7NO4

Molecular Weight

209.19 g/mol

IUPAC Name

3,5,6,7-tetradeuterio-8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15)/i1D,2D,3D,4D

InChI Key

FBZONXHGGPHHIY-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C2=C(C(=C1[2H])O)NC(=C(C2=O)[2H])C(=O)O)[2H]

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)O

Origin of Product

United States

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